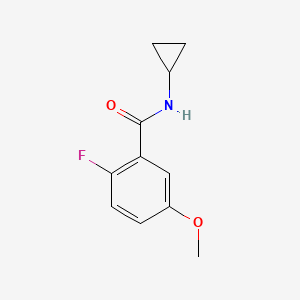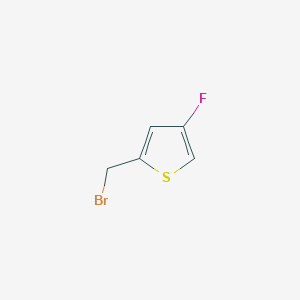
2-(Bromomethyl)-4-fluorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-fluorothiophene is a heterocyclic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluorothiophene typically involves the bromination of 4-fluorothiophene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(Azidomethyl)-4-fluorothiophene or 2-(Thiophenylmethyl)-4-fluorothiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-Methyl-4-fluorothiophene.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-fluorothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-fluorothiophene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzophenone: Another bromomethyl-substituted compound with different reactivity due to the presence of a benzophenone moiety.
2-(Bromomethyl)acrylate: Features a bromomethyl group attached to an acrylate, used in polymer synthesis.
2-(Bromomethyl)-1,3-dioxolane: Contains a bromomethyl group on a dioxolane ring, used in organic synthesis .
Uniqueness
2-(Bromomethyl)-4-fluorothiophene is unique due to the presence of both a bromomethyl group and a fluorine atom on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C5H4BrFS |
|---|---|
Molekulargewicht |
195.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-fluorothiophene |
InChI |
InChI=1S/C5H4BrFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |
InChI-Schlüssel |
PKFOGPJQBFGWNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
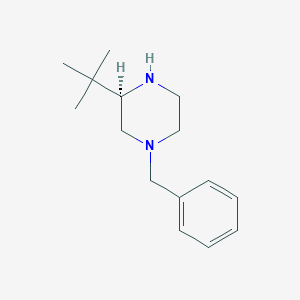

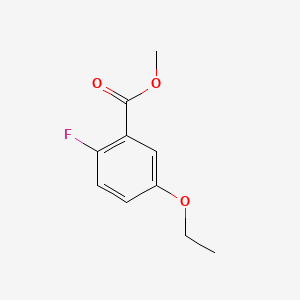
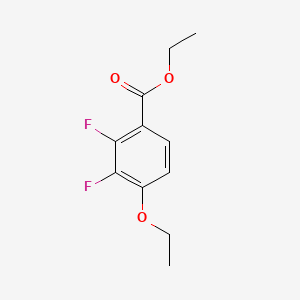
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
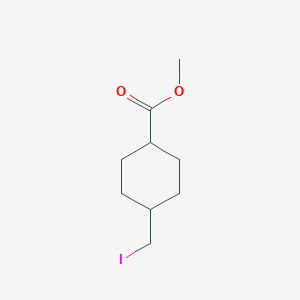
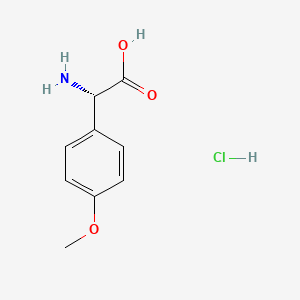
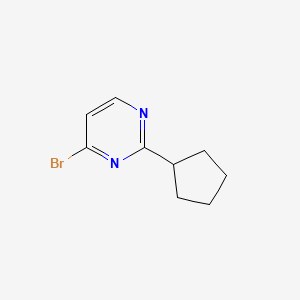
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)

